5-Propoxypentanoic acid 5-Propoxypentanoic acid
Brand Name: Vulcanchem
CAS No.: 88663-62-1
VCID: VC19281819
InChI: InChI=1S/C8H16O3/c1-2-6-11-7-4-3-5-8(9)10/h2-7H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

5-Propoxypentanoic acid

CAS No.: 88663-62-1

Cat. No.: VC19281819

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

5-Propoxypentanoic acid - 88663-62-1

Specification

CAS No. 88663-62-1
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name 5-propoxypentanoic acid
Standard InChI InChI=1S/C8H16O3/c1-2-6-11-7-4-3-5-8(9)10/h2-7H2,1H3,(H,9,10)
Standard InChI Key IVGSTYYZAQIJNV-UHFFFAOYSA-N
Canonical SMILES CCCOCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

PropertyValue/DescriptionSource Analog Reference
SolubilityHighly soluble in water50 mg/mL (valproate)
pKa~4.8 (carboxylic acid)
StabilityStable at 2–8°C for 1 year
HygroscopicityHigh (valproate sodium)

The propoxy side chain in 5-propoxypentanoic acid may enhance lipid solubility compared to valproate, potentially influencing blood-brain barrier permeability .

Synthesis and Industrial Production

Synthetic Pathways

Though no direct synthesis data for 5-propoxypentanoic acid exist in the provided sources, valproate sodium synthesis involves:

  • Alkylation of diethyl malonate with 1-bromopropane.

  • Hydrolysis and decarboxylation to yield 2-propylpentanoic acid.

  • Neutralization with sodium hydroxide to form the sodium salt .
    Adapting this method, 5-propoxypentanoic acid could be synthesized via propoxylation of a pentanoic acid precursor, followed by purification steps.

Industrial-Scale Manufacturing

Valproate sodium is produced under Good Manufacturing Practice (GMP) conditions, with stringent controls for residual solvents and impurities . Scale-up of 5-propoxypentanoic acid would require analogous quality assurance protocols, particularly for pharmaceutical applications.

Pharmacological and Biological Activity

Mechanism of Action

Like valproate, 5-propoxypentanoic acid is hypothesized to:

  • Inhibit histone deacetylases (HDACs) with an IC50_{50} of ~400 μM .

  • Enhance GABAergic neurotransmission by increasing brain GABA levels .

  • Modulate voltage-gated sodium channels and NMDA receptor activity .

Neuroprotective Effects

In vitro studies on valproate demonstrate:

  • Protection against glutamate-induced excitotoxicity and endoplasmic reticulum stress in neuronal cultures .

  • Reduction of amyloid-β (Aβ) production in Alzheimer’s disease models .
    These findings suggest 5-propoxypentanoic acid may similarly mitigate neurodegenerative pathways.

Therapeutic Applications

Anticonvulsant and Antiepileptic Use

Valproate sodium is FDA-approved for epilepsy and migraine prophylaxis . By extension, 5-propoxypentanoic acid may exhibit anticonvulsant properties via GABA elevation and sodium channel blockade.

Psychiatric Disorders

Valproate’s efficacy in bipolar disorder is linked to its calcium-modulating effects . A 7-day ex vivo treatment with 0.5 mM valproate reduced LPA-stimulated Ca2+^{2+} responses by 8% in patient-derived B lymphoblasts (F=9.19.4F = 9.1–9.4, p<0.05p < 0.05) .

Future Research Directions

Preclinical Development

Priority areas include:

  • In vivo neuroprotection assays in Alzheimer’s and Parkinson’s models.

  • HDAC isoform selectivity profiling to optimize therapeutic index.

Clinical Trials

Phase I trials should assess safety, while Phase II studies could explore efficacy in bipolar disorder or epilepsy subgroups resistant to valproate.

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